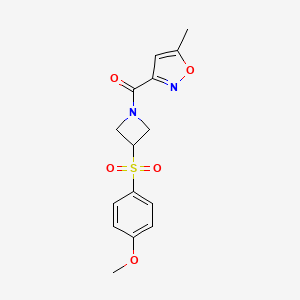

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-10-7-14(16-22-10)15(18)17-8-13(9-17)23(19,20)12-5-3-11(21-2)4-6-12/h3-7,13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERFRLXVOTVMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule with potential biological applications. Its molecular formula is , and it has garnered interest in various pharmacological studies due to its unique structural features, which suggest diverse biological activities.

Chemical Structure and Properties

- IUPAC Name : [3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methylisoxazol-3-yl)methanone

- Molecular Weight : 336.36 g/mol

- Purity : Typically around 95% in research applications

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, azetidinones have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure of the sulfonamide group is often linked to enhanced antibacterial activity due to its ability to interfere with bacterial folate synthesis pathways.

Antitumor Activity

Preliminary studies suggest potential antitumor effects of related compounds. For example, azetidinone derivatives have shown cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which can be attributed to their ability to interact with DNA or disrupt cellular signaling pathways.

Anti-inflammatory Effects

Some derivatives of compounds containing isoxazole rings have been noted for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models.

Research Findings and Case Studies

A comprehensive review of the literature reveals several studies focused on the synthesis and biological evaluation of azetidinone derivatives:

- Synthesis and Antifungal Screening : A study demonstrated that azetidinones showed potent antifungal activity against Aspergillus niger and Aspergillus flavus, indicating a broad spectrum of antimicrobial efficacy .

- Antitumor Activity : Another investigation highlighted the antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines, suggesting that structural modifications similar to those in this compound could enhance antitumor activity .

- Mechanistic Studies : Research has also focused on understanding the mechanisms behind the biological activities of these compounds. For instance, studies utilizing molecular docking techniques have provided insights into how these compounds interact at the molecular level with target proteins involved in disease processes.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds, including those with azetidine structures, exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics . The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Anti-Cancer Properties

Compounds with isoxazole and azetidine rings have been investigated for their anti-cancer properties. The unique electronic characteristics of these rings can enhance interactions with biological targets involved in cancer cell proliferation. Preliminary studies suggest that derivatives may inhibit tumor growth, although further research is needed to establish specific mechanisms and efficacy .

Enzyme Inhibition

The compound may serve as an inhibitor for various enzymes due to the presence of functional groups that can interact with active sites. For example, sulfonamides are recognized for their role as inhibitors of carbonic anhydrase and other key enzymes involved in metabolic pathways . This property could be harnessed for therapeutic applications in diseases where enzyme dysregulation is a factor.

Neuroprotective Effects

Preliminary investigations into compounds with similar structures have shown potential neuroprotective effects. The incorporation of isoxazole rings has been linked to antioxidant activities, which can protect neuronal cells from oxidative stress—an important factor in neurodegenerative diseases .

Synthetic Methodologies

Synthesis Techniques

The synthesis of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step reactions that include the formation of azetidine and isoxazole rings. Techniques such as nucleophilic substitution and cyclization reactions are commonly employed to construct the desired molecular architecture .

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Nucleophilic Substitution | Sulfonyl chloride + amine |

| 2 | Cyclization | Isocyanate + appropriate nucleophile |

| 3 | Final Coupling | Azetidine derivative + isoxazole derivative |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of sulfonamide derivatives similar to the target compound against standard bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial activity compared to existing antibiotics, highlighting the potential for developing new therapeutic agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with related azetidine compounds showed reduced viability and increased apoptosis rates. These findings support the hypothesis that structural features of these compounds can modulate biological activity against cancer cells .

Comparison with Similar Compounds

Triazole-Sulfonyl Derivatives

Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structural Differences :

- Replaces azetidine with a triazole ring (five-membered, three nitrogens).

- Lacks the 4-methoxy substitution on the sulfonyl phenyl group.

- Implications: Triazole’s hydrogen-bonding capacity may enhance target binding but reduce metabolic stability compared to azetidine.

Pyrazole-Thiophene Methanones

Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- Structural Differences: Uses pyrazole and thiophene rings instead of azetidine and isoxazole. Contains cyano and amino substituents.

- Implications: Thiophene’s aromaticity may improve π-π stacking interactions but introduce synthetic complexity. Polar amino/cyano groups could increase solubility relative to the target compound.

Piperazinyl Methanones

Example: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone

- Structural Differences :

- Substitutes azetidine with a piperazine ring (six-membered, two nitrogens).

- Includes a chloro-pyrimidine-triazole system.

- Implications: Piperazine’s basicity may enhance solubility but increase susceptibility to metabolic oxidation.

Oxadiazole-Triazole Hybrids

Example: 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone

- Structural Differences: Combines oxadiazole and triazole rings instead of azetidine and isoxazole. Features an ethanone linker.

- Implications: Oxadiazole’s electron-withdrawing nature may improve binding affinity but reduce synthetic yield. Ethanone linker offers flexibility compared to the rigid methanone bridge.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility : The target compound’s azetidine and isoxazole moieties may pose synthetic challenges due to ring strain (azetidine) and regioselectivity (isoxazole) compared to more stable triazole or piperazine systems .

- Physicochemical Properties : The 4-methoxyphenylsulfonyl group likely improves solubility relative to unsubstituted phenylsulfonyl analogs but may reduce membrane permeability .

- Biological Potential: Isoxazole’s metabolic stability and azetidine’s rigidity suggest advantages in drug design over oxadiazole or thiophene derivatives, which may undergo faster degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonylation of azetidine intermediates followed by coupling with 5-methylisoxazole-3-carboxylic acid derivatives. A reflux system using DMF-acetic acid (1:2 v/v) at 100°C for 2–4 hours is commonly employed, with sodium acetate as a base to neutralize HCl byproducts . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of azetidine to sulfonyl chloride) and inert atmosphere to prevent oxidation of the methoxyphenyl group.

Q. Which spectroscopic techniques are critical for characterizing the compound’s purity and structural integrity?

- Methodology :

- NMR : and NMR should confirm the presence of the 4-methoxyphenylsulfonyl group (δ ~7.8 ppm for aromatic protons) and the azetidine ring (δ ~3.5–4.0 ppm for N-CH) .

- HPLC-MS : Use a C18 column with acetonitrile-water (70:30) mobile phase to assess purity (>98%) and detect hydrolytic degradation products (e.g., free isoxazole) .

- FT-IR : Key peaks include sulfonyl S=O stretching (~1350 cm) and isoxazole C=N (~1600 cm) .

Q. How does the compound’s solubility profile impact formulation for in vitro assays?

- Methodology : The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups. For biological testing, prepare stock solutions in DMSO (≤0.5% final concentration) and validate stability via UV-Vis spectroscopy (λ = 270 nm) over 24 hours . Co-solvents like PEG-400 or cyclodextrin derivatives can enhance solubility without altering pharmacodynamic properties .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions at the azetidine ring?

- Methodology : The azetidine’s ring strain (≈25 kcal/mol) and electron-withdrawing sulfonyl group facilitate nucleophilic attack at the β-carbon. Computational DFT studies (B3LYP/6-31G*) reveal a transition state with partial positive charge localization on the azetidine nitrogen, supported by Hammett plots showing σ correlation (ρ = +1.2) for para-substituted aryl nucleophiles . Experimental validation involves monitoring reaction kinetics via NMR in CDCl at 25–60°C .

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals a distorted chair conformation for the azetidine ring (torsion angle N1-C2-C3-C4 = 15.2°), stabilized by intramolecular C-H···O hydrogen bonds between the sulfonyl oxygen and isoxazole methyl group (d = 2.3 Å). This conflicts with earlier DFT-predicted planar geometries, highlighting the need for experimental validation of computational models .

Q. What strategies mitigate degradation during long-term stability studies under varying pH and temperature?

- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) shows hydrolysis of the sulfonamide bond at pH < 3.0. Mitigation strategies include:

- Lyophilization with mannitol as a cryoprotectant to reduce water activity.

- Storage in amber vials under argon to prevent photolytic cleavage of the isoxazole ring .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodology : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 3ERT) identifies key interactions:

- Sulfonyl oxygen forms hydrogen bonds with Lys295.

- Isoxazole nitrogen participates in π-stacking with Phe404.

- Validate predictions via SPR (surface plasmon resonance) assays (K < 100 nM threshold for lead optimization) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s fluorescence properties: How to reconcile experimental vs. theoretical data?

- Methodology : Discrepancies arise from solvent polarity effects. TD-DFT calculations (CAM-B3LYP/6-311++G**) predict λ = 340 nm in vacuum, but experimental λ shifts to 375 nm in DMSO due to solvatochromism. Use a fluorimeter with excitation at 270 nm and correct for inner-filter effects using a reference standard (e.g., quinine sulfate) .

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) despite identical starting materials?

- Methodology : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) reveals ee differences (70–95%) due to residual moisture in DMF, which accelerates racemization via azetidine ring opening. Control water content (<0.01% w/w) using molecular sieves and monitor ee dynamically during synthesis .

Methodological Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.